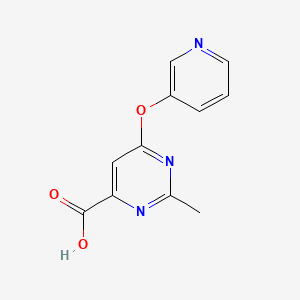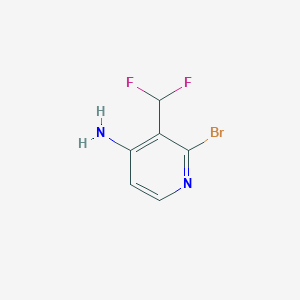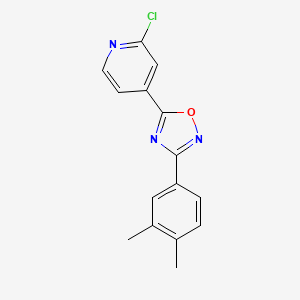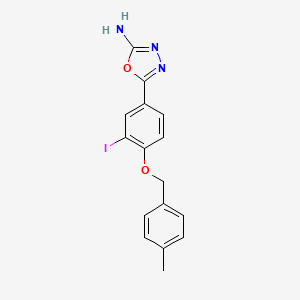
5-(3-Iodo-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Iodo-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodo-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common method starts with the iodination of 4-methylbenzyl alcohol to produce 3-iodo-4-methylbenzyl alcohol . This intermediate is then reacted with 3-iodo-4-hydroxybenzaldehyde to form the corresponding benzyl ether. The final step involves the cyclization of this intermediate with hydrazine and carbon disulfide under basic conditions to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
5-(3-Iodo-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the iodine atom with an azide group would yield an azido derivative, while oxidation could produce a corresponding oxadiazole oxide .
科学的研究の応用
5-(3-Iodo-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-(3-Iodo-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The iodine atom and oxadiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
類似化合物との比較
Similar Compounds
- 3-Iodo-4-methylbenzyl alcohol
- 3-Iodo-4-hydroxybenzaldehyde
- 4-Methylbenzyl hydrazine
Uniqueness
5-(3-Iodo-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both an iodine atom and an oxadiazole ring, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack these functional groups .
特性
分子式 |
C16H14IN3O2 |
|---|---|
分子量 |
407.21 g/mol |
IUPAC名 |
5-[3-iodo-4-[(4-methylphenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H14IN3O2/c1-10-2-4-11(5-3-10)9-21-14-7-6-12(8-13(14)17)15-19-20-16(18)22-15/h2-8H,9H2,1H3,(H2,18,20) |
InChIキー |
MSJSMDUIJIWJME-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NN=C(O3)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


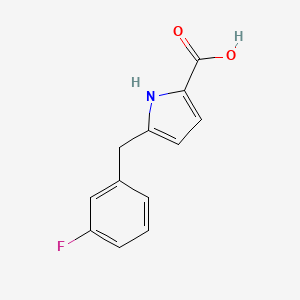
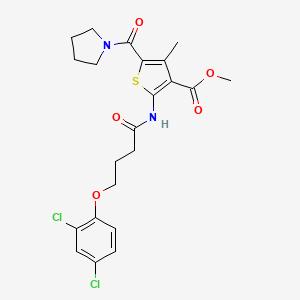
![2-Cyclopropyl-3-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055211.png)
![[1,2,4]Triazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B15055213.png)
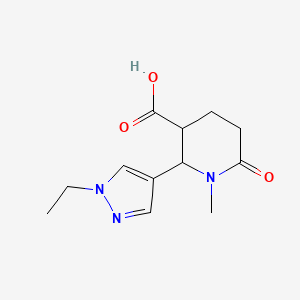
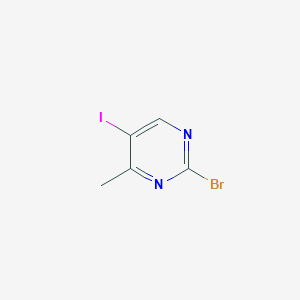
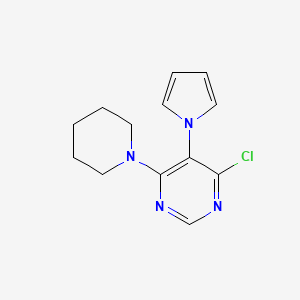
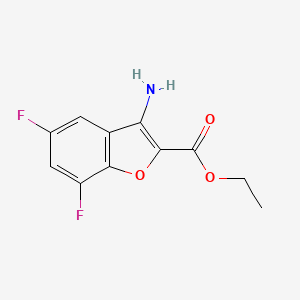
![(3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15055257.png)

